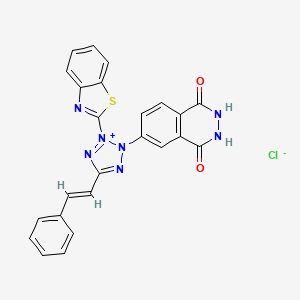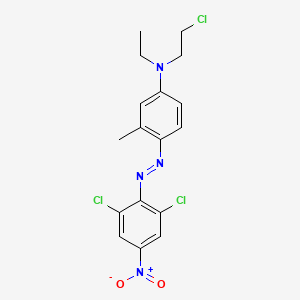
Deoxyadenylyl-(3'-5')-deoxyguanosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Deoxyadenylyl-(3’-5’)-deoxyguanosine is a dinucleoside monophosphate composed of two nucleosides, deoxyadenosine and deoxyguanosine, linked by a phosphodiester bond between the 3’ hydroxyl group of deoxyadenosine and the 5’ hydroxyl group of deoxyguanosine. This compound is a key structural component of DNA, playing a crucial role in the storage and transmission of genetic information.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of deoxyadenylyl-(3’-5’)-deoxyguanosine typically involves the protection of the hydroxyl groups of the nucleosides, followed by the formation of the phosphodiester bond. One common method is the use of phosphoramidite chemistry, where protected deoxyadenosine and deoxyguanosine are activated with a phosphoramidite reagent and then coupled under mild acidic conditions to form the desired dinucleoside monophosphate .
Industrial Production Methods
Industrial production of deoxyadenylyl-(3’-5’)-deoxyguanosine often employs automated DNA synthesizers, which use solid-phase synthesis techniques. These machines sequentially add nucleotides to a growing chain, ensuring high efficiency and purity. The process involves cycles of deprotection, coupling, capping, and oxidation steps to achieve the final product .
Análisis De Reacciones Químicas
Types of Reactions
Deoxyadenylyl-(3’-5’)-deoxyguanosine can undergo various chemical reactions, including:
Oxidation: The nucleobases can be oxidized to form modified bases.
Reduction: Reduction reactions can alter the nucleobases or the sugar moiety.
Substitution: Nucleophilic substitution reactions can occur at the phosphate group or the nucleobases
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophilic reagents like ammonia or thiols can be employed under basic conditions
Major Products Formed
The major products of these reactions include various modified nucleosides and nucleotides, which can have significant biological implications .
Aplicaciones Científicas De Investigación
Deoxyadenylyl-(3’-5’)-deoxyguanosine has numerous applications in scientific research:
Chemistry: It is used as a model compound to study the properties and reactions of DNA.
Biology: It serves as a substrate in enzymatic studies, particularly those involving DNA polymerases and nucleases.
Medicine: It is utilized in the development of nucleic acid-based therapeutics and diagnostics.
Industry: It is employed in the synthesis of oligonucleotides for various biotechnological applications .
Mecanismo De Acción
The mechanism of action of deoxyadenylyl-(3’-5’)-deoxyguanosine involves its incorporation into DNA, where it participates in the formation of the double helix structure. The molecular targets include DNA polymerases, which recognize and incorporate this compound during DNA replication. The pathways involved are those of nucleotide metabolism and DNA synthesis .
Comparación Con Compuestos Similares
Similar Compounds
- Deoxyadenylyl-(3’-5’)-deoxythymidine
- Deoxyadenylyl-(3’-5’)-deoxycytidine
- Deoxyguanylyl-(3’-5’)-deoxyadenosine
Uniqueness
Deoxyadenylyl-(3’-5’)-deoxyguanosine is unique due to its specific base pairing properties and its role in forming stable DNA structures. Compared to other dinucleoside monophosphates, it has distinct chemical reactivity and biological functions .
Propiedades
Fórmula molecular |
C20H25N10O9P |
|---|---|
Peso molecular |
580.4 g/mol |
Nombre IUPAC |
[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C20H25N10O9P/c21-16-14-17(24-5-23-16)29(6-25-14)13-2-9(10(3-31)37-13)39-40(34,35)36-4-11-8(32)1-12(38-11)30-7-26-15-18(30)27-20(22)28-19(15)33/h5-13,31-32H,1-4H2,(H,34,35)(H2,21,23,24)(H3,22,27,28,33) |
Clave InChI |
HCGVHZGSMKEALA-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OC4CC(OC4CO)N5C=NC6=C(N=CN=C65)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[3-[2-(3,3-Dimethylaziridin-2-yl)ethyl]-3-methyloxiran-2-yl]methanol](/img/structure/B12064645.png)


![3-[3-[3-(3-pyridin-4-ylphenyl)-5-[3-(3-pyridin-3-ylphenyl)-5-(3-pyridin-4-ylphenyl)phenyl]phenyl]phenyl]pyridine](/img/structure/B12064667.png)
![8-Bromo-3-(difluoromethyl)-6-methyl-1,8a-dihydroimidazo[1,2-a]pyridine](/img/structure/B12064675.png)
![Methyl 3-{2-[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]hydrazino}-4-methylthiophene-2-carboxylate](/img/structure/B12064679.png)




